Indole-3-lactic acid

Übersicht

Beschreibung

Indole-3-lactic acid is a metabolite derived from the amino acid tryptophan. It is produced by various microorganisms, including Lactobacillus and Bifidobacterium species, and plays a significant role in maintaining gut health and modulating immune responses . This compound is part of the broader family of indole derivatives, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indole-3-lactic acid can be synthesized through the microbial metabolism of tryptophan. Specifically, Lactobacillus species convert tryptophan into this compound via enzymatic reactions . The process involves the expression of key bacterial enzymes that facilitate the conversion.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Lactobacillus or Bifidobacterium cultures. The fermentation conditions, such as pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Indole-3-lactic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into other indole derivatives, such as indole-3-acetic acid.

Reduction: This reaction can modify the functional groups attached to the indole ring.

Substitution: This reaction involves the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .

Major Products: The major products formed from these reactions include various indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

I3LA has been identified as an anti-inflammatory agent, particularly in the context of gastrointestinal health. Research indicates that I3LA, secreted by Bifidobacterium longum subspecies infantis, plays a crucial role in protecting against necrotizing enterocolitis (NEC) in premature infants. The mechanism involves the modulation of inflammatory cytokines such as IL-8, where I3LA reduces the IL-8 response after stimulation with IL-1β, thereby mitigating inflammation in immature intestinal cells .

Table 1: Effects of I3LA on Inflammatory Markers

Atopic Dermatitis Treatment

Recent studies have explored the potential of I3LA in treating atopic dermatitis (AD). In human skin-equivalent models, I3LA exhibited significant inhibitory effects on the progression of AD. It was shown to restore skin barrier function by modulating gene expressions related to skin hydration and barrier integrity, such as filaggrin (FLG) and loricrin (LOR) .

Table 2: Gene Expression Changes Induced by I3LA in AD Models

| Treatment Duration | Gene Expression Changes |

|---|---|

| 7 days | Increased FLG, LOR; decreased IL-4 and IL-13 levels |

| 14 days | Enhanced FLG expression in IL-13 treated groups |

Plant Growth Promotion

I3LA has been studied for its role in promoting plant growth and health. The compound is involved in plant defense mechanisms against pathogens and stressors. Its application in agricultural settings has shown promise in enhancing crop yields and resilience against environmental challenges .

Table 3: Effects of I3LA on Plant Growth Parameters

| Crop Type | Application Method | Observed Benefits |

|---|---|---|

| Various vegetables | Foliar spray | Improved growth rates; enhanced disease resistance |

Clinical Study on NEC Prevention

A clinical study focused on the use of I3LA as a preventive measure for NEC in premature infants demonstrated promising results. Infants receiving breast milk supplemented with probiotics producing I3LA showed a lower incidence of NEC compared to control groups . This study highlights the potential for I3LA to be integrated into nutritional strategies for vulnerable populations.

Efficacy in Atopic Dermatitis Management

In a controlled trial involving patients with moderate to severe AD, topical formulations containing I3LA were applied over several weeks. Results indicated significant improvement in skin hydration and reduction in eczema severity scores, suggesting that I3LA could be a valuable component in dermatological treatments .

Wirkmechanismus

Indole-3-lactic acid exerts its effects through several mechanisms:

Aryl Hydrocarbon Receptor (AhR) Activation: It acts as an agonist for the AhR, which regulates the expression of genes involved in immune responses and detoxification processes.

Neuronal Differentiation: this compound enhances neurite outgrowth in neuronal cells through the Ras/ERK pathway.

Anti-inflammatory Effects: It reduces inflammation by modulating the activity of nuclear factor kappa B (NF-κB) and other inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Indole-3-lactic acid is unique among indole derivatives due to its specific biological activities and production pathways. Similar compounds include:

Indole-3-acetic acid: Known for its role as a plant hormone (auxin) and its involvement in plant growth and development.

Indole-3-propionic acid: Recognized for its antioxidant properties and potential neuroprotective effects.

Indole-3-aldehyde: Involved in immune modulation and gut health.

Each of these compounds shares the indole core structure but differs in their functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields.

Biologische Aktivität

Indole-3-lactic acid (ILA) is a metabolite derived from tryptophan, predominantly produced by specific gut microbiota, such as Bifidobacterium and Lactobacillus species. This compound has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory, immunomodulatory, and potential anticancer properties. This article summarizes the current understanding of ILA's biological activity, supported by recent studies and findings.

1. Anti-inflammatory Properties

ILA has been identified as a potent anti-inflammatory agent, particularly in the context of intestinal health. Research indicates that ILA significantly reduces the secretion of pro-inflammatory cytokines such as IL-8 in immature intestinal cells. This effect is mediated through its interaction with the aryl hydrocarbon receptor (AHR), which modulates inflammatory responses by inhibiting transcription factors involved in cytokine production .

Case Study: Necrotizing Enterocolitis (NEC)

In a study focusing on NEC, a severe inflammatory condition affecting premature infants, ILA was shown to exert protective effects on immature enterocytes. The administration of ILA resulted in reduced IL-8 response following inflammatory stimuli, highlighting its potential role in preventing NEC when combined with maternal breast milk and probiotics .

2. Immunomodulatory Effects

ILA enhances immune responses by promoting the production of key cytokines and modulating T cell activity. For instance, it has been shown to increase IL-12a production in dendritic cells, which is crucial for activating CD8+ T cells against tumors . Additionally, ILA influences chromatin accessibility and gene expression related to immune functions, thereby enhancing the efficacy of tumor-infiltrating lymphocytes .

Research Findings

- A study demonstrated that Lactobacillus plantarum-derived ILA improved anti-tumor immunity in mouse models of colorectal cancer by enhancing CD8+ T cell priming .

- Another investigation found that ILA supplementation from Bifidobacterium breve alleviated depressive symptoms in mice by restoring hippocampal ILA levels, suggesting a link between gut microbiota metabolites and mental health .

3. Impact on Gut Microbiota

ILA plays a significant role in shaping the gut microbiota composition. Studies indicate that ILA administration leads to an increase in beneficial bacterial populations such as Bifidobacterium and Faecalibacterium, while reducing pathogenic bacteria like Escherichia coli . This modulation contributes to improved gut health and may enhance short-chain fatty acid production, which is vital for colon health.

| Microbial Composition Changes | Before ILA Treatment | After ILA Treatment |

|---|---|---|

| Bifidobacterium | 2.19% | 5.36% |

| Faecalibacterium | 1.00% | 2.19% |

| Escherichia coli | 20.00% | 16.41% |

The mechanisms through which ILA exerts its biological effects are multifaceted:

- Transcriptional Regulation : ILA regulates gene expression involved in inflammation and immune responses through epigenetic modifications.

- Cell Signaling Pathways : It modulates key signaling pathways such as STAT1, which are critical for mediating inflammatory responses in enterocytes .

- Microbial Interactions : The production of ILA by gut bacteria underscores the importance of host-microbe interactions in maintaining intestinal homeostasis and overall health.

Eigenschaften

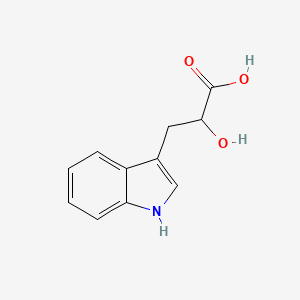

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862758 | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-52-9, 832-97-3 | |

| Record name | Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(indol-3-yl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.